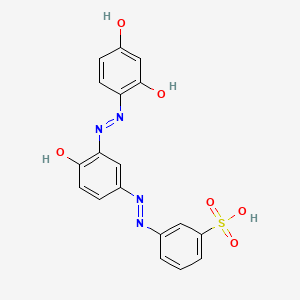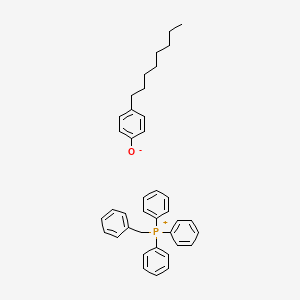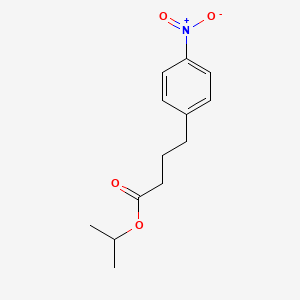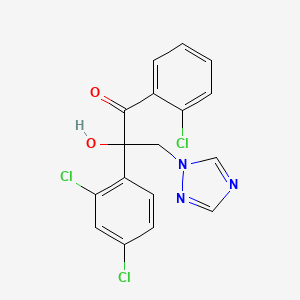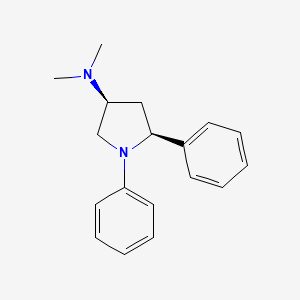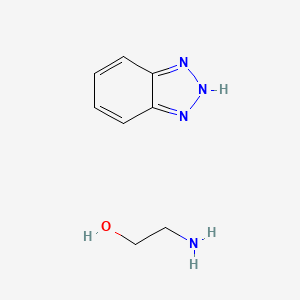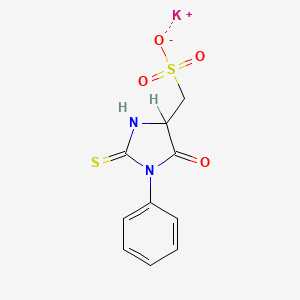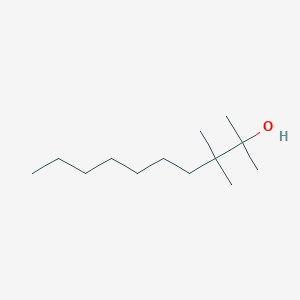
Tetramethylnonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylnonanol is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by the presence of four methyl groups attached to a nonanol backbone. This compound is achiral and has a molecular weight of 200.3608 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylnonanol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonanol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonanol and methylating agents into the reactor, where the reaction occurs under optimized temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylnonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Tetramethylnonanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds .
Wirkmechanismus
The mechanism of action of tetramethylnonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions lead to the conversion of this compound into its corresponding metabolites, which can exert various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylbutanol
- Tetramethylpentanol
- Tetramethylhexanol
Comparison: Tetramethylnonanol is unique due to its longer carbon chain compared to other tetramethyl-substituted alcohols. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Additionally, the presence of four methyl groups provides steric hindrance, which can affect its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
31153-53-4 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
2,3,3-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-7-8-9-10-11-12(2,3)13(4,5)14/h14H,6-11H2,1-5H3 |
InChI-Schlüssel |
ZZQCGJSFWKIOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


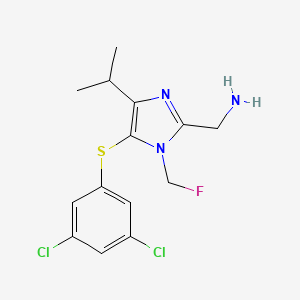
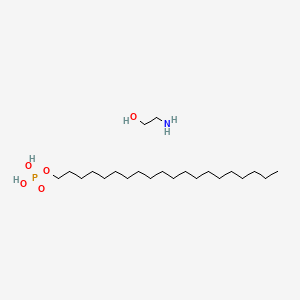
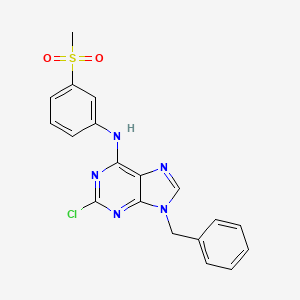
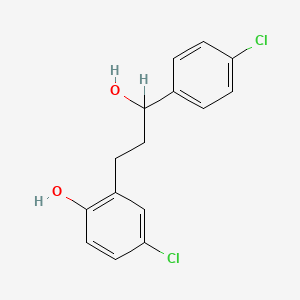
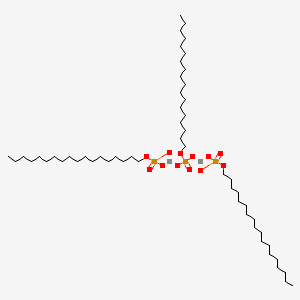
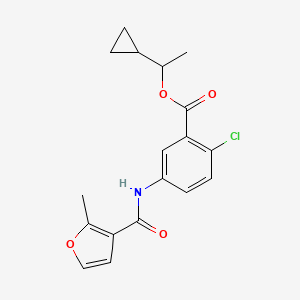
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
